

"3-Azepan-1-ylpropan-1-ol" molecular structure and characterization

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Compound of Interest

Compound Name: 3-Azepan-1-ylpropan-1-ol

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3-Azepan-1-ylpropan-1-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and characterization of **3-Azepan-1-ylpropan-1-ol**, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds to provide a robust framework for its synthesis and analysis.

Molecular Structure and Properties

3-Azepan-1-ylpropan-1-ol is a tertiary amine and a primary alcohol. The molecule consists of a seven-membered azepane ring connected to a propan-1-ol chain at the nitrogen atom.

Molecular Formula: C₉H₁₉NO

Molecular Weight: 157.25 g/mol

CAS Number: 29194-89-6

SMILES String: OCCCN1CCCCC1

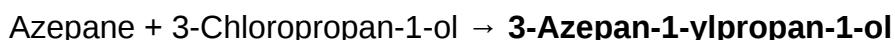
The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the tertiary amine) suggests that this molecule is likely soluble in polar solvents. Its structural motifs are of interest in the synthesis of more complex molecules with potential biological activity.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₉ H ₁₉ NO | |
| Molecular Weight | 157.25 | |
| CAS Number | 29194-89-6 | |
| Form | Liquid | |
| InChI | 1S/C9H19NO/c11-9-5-8-10-6-3-1-2-4-7-10/h11H,1-9H2 | |
| InChI Key | KXFQCMKAQXWNSL-UHFFFAOYSA-N | |

Synthesis Protocol

A plausible synthetic route for **3-Azepan-1-ylpropan-1-ol** involves the nucleophilic addition of azepane to 3-chloropropan-1-ol. The following is a generalized experimental protocol based on standard organic synthesis methodologies.

Reaction:



Materials:

- Azepane
- 3-Chloropropan-1-ol
- A suitable base (e.g., potassium carbonate, triethylamine)
- A suitable solvent (e.g., acetonitrile, DMF)

- Anhydrous sodium sulfate
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine

Procedure:

- To a solution of azepane (1.0 equivalent) in the chosen solvent, add the base (1.5 equivalents).
- Add 3-chloropropan-1-ol (1.1 equivalents) dropwise to the mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **3-Azepan-1-ylpropan-1-ol**.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **3-Azepan-1-ylpropan-1-ol** are not readily available in the public domain, its spectral characteristics can be predicted based on the analysis of its functional groups and data from analogous compounds such as propan-1-ol and N-substituted azepanes.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the propanol chain and the azepane ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|--|
| ~3.6 | t | 2H | -CH ₂ -OH |
| ~2.5-2.7 | m | 6H | -N-CH ₂ - (ring and chain) |
| ~1.7 | m | 2H | -CH ₂ -CH ₂ -OH |
| ~1.5-1.6 | m | 8H | -CH ₂ - protons on the azepane ring |
| (variable) | br s | 1H | -OH |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |
|----------------------|---------------------------------------|
| ~60-65 | -CH ₂ -OH |
| ~55-60 | -N-CH ₂ - (ring) |
| ~50-55 | -N-CH ₂ - (chain) |
| ~30-35 | -CH ₂ -CH ₂ -OH |
| ~25-30 | -CH ₂ - (ring) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl and amine functional groups.

| Wavenumber (cm ⁻¹) | Functional Group |
|--------------------------------|-------------------------------|
| 3200-3600 (broad) | O-H stretch (alcohol) |
| 2920-2950 | C-H stretch (alkane) |
| 2850-2870 | C-H stretch (alkane) |
| 1050-1150 | C-O stretch (primary alcohol) |
| 1100-1200 | C-N stretch (tertiary amine) |

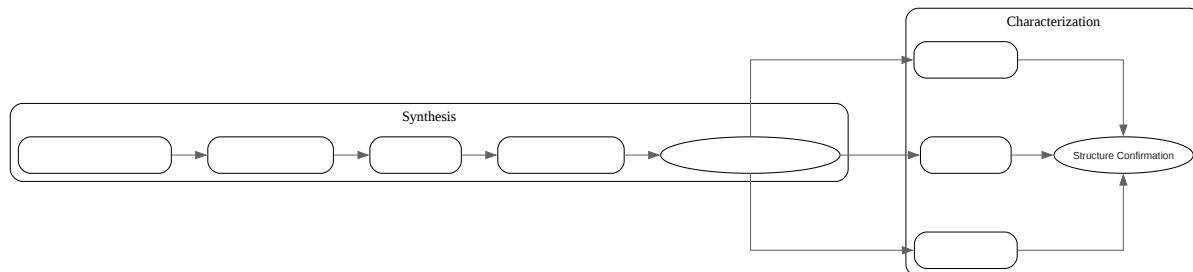
Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the hydroxyl group and fragmentation of the azepane ring.

| m/z | Assignment |
|-----|---|
| 157 | [M] ⁺ (Molecular ion) |
| 140 | [M - OH] ⁺ |
| 98 | [Azepane ring fragment] ⁺ |
| 59 | [CH ₂ CH ₂ OH] ⁺ |

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of **3-Azepan-1-ylpropan-1-ol**.



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Caption: Synthesis and Characterization Workflow.

This guide serves as a foundational resource for researchers interested in **3-Azepan-1-ylpropan-1-ol**. Further experimental work is required to confirm the predicted properties and to fully explore the potential of this compound in various scientific and pharmaceutical applications.

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